[4-(prop-2-yn-1-yloxy)phenyl]methanol
Overview
Description
[4-(prop-2-yn-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H10O2. It features a phenyl ring substituted with a prop-2-yn-1-yloxy group and a methanol group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(prop-2-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the benzyl alcohol is deprotonated by the base, forming a phenoxide ion that subsequently attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(prop-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [4-(prop-2-yn-1-yloxy)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(prop-2-yn-1-yloxy)benzaldehyde or 4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: [4-(prop-2-yn-1-yloxy)phenyl]methane.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
[4-(prop-2-yn-1-yloxy)phenyl]methanol: is utilized in several scientific research fields:
Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological systems.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs and diagnostic agents.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which [4-(prop-2-yn-1-yloxy)phenyl]methanol exerts its effects depends on its application. In chemical reactions, the alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions with azides. This property is exploited in the synthesis of various chemical probes and bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
[4-(prop-2-yn-1-yloxy)benzaldehyde]: Similar structure but with an aldehyde group instead of a methanol group.
[4-(prop-2-yn-1-yloxy)benzoic acid]: Contains a carboxylic acid group instead of a methanol group.
[4-(prop-2-yn-1-yloxy)phenyl]methane: Reduced form of the compound with a methylene group instead of a methanol group.
Uniqueness
- The presence of both an alkyne and a hydroxyl group in [4-(prop-2-yn-1-yloxy)phenyl]methanol makes it a versatile intermediate for various synthetic applications. The alkyne group allows for click chemistry reactions, while the hydroxyl group can be further functionalized, providing a dual functional handle for complex molecule synthesis .
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDWENGPCIVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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